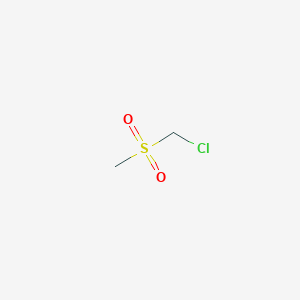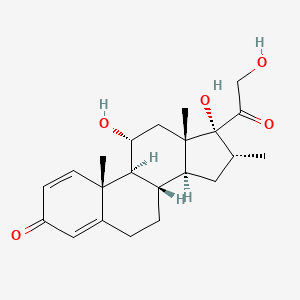
chlorure de méthanesulfonyle
Vue d'ensemble
Description
Methane, chloro(methylsulfonyl)- is a useful research compound. Its molecular formula is C2H5ClO2S and its molecular weight is 128.58 g/mol. The purity is usually 95%.
The exact mass of the compound Methane, chloro(methylsulfonyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methane, chloro(methylsulfonyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methane, chloro(methylsulfonyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse du chlorure de méthanesulfonyle
Le this compound peut être transformé sélectivement en this compound à basse température par réaction en phase liquide du méthane avec SO2Cl2 en présence d'un initiateur de radicaux libres et d'un promoteur utilisant 100% de H2SO4 comme solvant . Ce procédé est important car il fournit une méthode pour la synthèse du this compound à partir du méthane, une matière première facilement disponible et peu coûteuse .
Intermédiaire dans les réactions de substitution
Le this compound, qui peut être synthétisé à partir du this compound, est utilisé comme intermédiaire dans les réactions de substitution . En effet, le this compound peut être utilisé pour la conversion des alcools en esters mésylates .
Intermédiaire dans les réactions d'élimination
En plus des réactions de substitution, le this compound est également un intermédiaire dans les réactions d'élimination . Ceci est dû à sa capacité à former des esters mésylates, qui peuvent subir des réactions d'élimination pour former des alcènes .
Intermédiaire dans les réactions de réduction
Le this compound, dérivé du this compound, peut également être utilisé comme intermédiaire dans les réactions de réduction . Les esters mésylates formés à partir du this compound peuvent être réduits pour former des alcools .
Intermédiaire dans les réactions de transposition
Le this compound est également utilisé comme intermédiaire dans les réactions de transposition, telles que la transposition de Beckmann . Dans la transposition de Beckmann, les oximes sont converties en amides sous l'influence d'un acide .
Mécanisme D'action
Target of Action
Chloro(methanesulfonyl)methane, also known as Methane, chloro(methylsulfonyl)- or chloro(methylsulfonyl)methane, is an organosulfur compound . The primary targets of this compound are alcohols in the presence of a non-nucleophilic base .
Mode of Action
Chloro(methanesulfonyl)methane is highly reactive and functions as an electrophile . It is mainly used to give methanesulfonates by its reaction with alcohols in the presence of a non-nucleophilic base . The formation of methanesulfonates is believed to proceed via a mechanism wherein methanesulfonyl chloride first undergoes an E1cb elimination to generate the highly reactive parent sulfene (CH2=SO2), followed by attack by the alcohol and rapid proton transfer to generate the observed product .
Biochemical Pathways
Methanesulfonates, the products of the reaction of chloro(methanesulfonyl)methane with alcohols, are used as intermediates in substitution reactions, elimination reactions, reductions, and rearrangement reactions . When treated with a Lewis acid, oxime methanesulfonates undergo facile Beckmann rearrangement .
Pharmacokinetics
It is known that the compound is a colorless liquid that dissolves in polar organic solvents but is reactive toward water, alcohols, and many amines .
Result of Action
The result of the action of chloro(methanesulfonyl)methane is the production of methanesulfonates . These compounds are used as intermediates in various chemical reactions, including substitution reactions, elimination reactions, reductions, and rearrangement reactions .
Analyse Biochimique
Biochemical Properties
Methane, chloro(methylsulfonyl)- plays a significant role in biochemical reactions due to its reactivity. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with alcohols, where it reacts to form methanesulfonates. This reaction is facilitated by the presence of a non-nucleophilic base . Methane, chloro(methylsulfonyl)- also interacts with amines to form sulfonamides, which are important intermediates in many biochemical processes . The nature of these interactions involves the electrophilic attack of the methanesulfonyl group on nucleophilic sites of the biomolecules, leading to the formation of stable products.
Molecular Mechanism
The molecular mechanism of action of methane, chloro(methylsulfonyl)- involves its electrophilic properties. It exerts its effects by binding to nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This can result in the inhibition or activation of enzymes, depending on the specific interaction. For example, the formation of methanesulfonates from alcohols involves the generation of a highly reactive intermediate, sulfene, which then reacts with the alcohol to form the final product . This mechanism highlights the compound’s ability to modify biomolecules at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methane, chloro(methylsulfonyl)- can change over time due to its stability and degradation. The compound is known to be stable under standard conditions but can degrade in the presence of water, alcohols, and amines . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, where prolonged exposure to methane, chloro(methylsulfonyl)- can lead to significant changes in cellular metabolism and gene expression.
Metabolic Pathways
Methane, chloro(methylsulfonyl)- is involved in various metabolic pathways, particularly those involving the formation of methanesulfonates and sulfonamides. The compound interacts with enzymes such as alcohol dehydrogenases and amine oxidases, which facilitate its conversion to the corresponding products . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism.
Propriétés
IUPAC Name |
chloro(methylsulfonyl)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5ClO2S/c1-6(4,5)2-3/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMGJAFJUYKKLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40464985 | |
| Record name | Chloromethylsulfonylmethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40464985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2351-74-8 | |
| Record name | Chloro(methylsulfonyl)methane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2351-74-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloromethylsulfonylmethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40464985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | chloro(methanesulfonyl)methane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl 2-[(4-chlorophenyl)amino]acetate](/img/structure/B1354091.png)




![3-{[2-(2-Methoxyethoxy)ethoxy]methyl}-3-methyloxetane](/img/structure/B1354104.png)




